2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide
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Overview
Description
2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a chromene and oxane ring system, which is fused to a pyridine carboxamide moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide typically involves multiple steps:
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Formation of the Chromene-Oxane Core: : The initial step involves the synthesis of the chromene-oxane core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. For instance, a condensation reaction between a phenol derivative and an epoxide can yield the chromene structure, which is then further reacted to form the spiro-oxane ring.
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Introduction of the Pyridine Carboxamide Group: : The next step involves the functionalization of the chromene-oxane core with a pyridine carboxamide group. This can be done through a nucleophilic substitution reaction where a pyridine derivative is introduced to the core structure, followed by amidation to form the carboxamide.
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Methylation: : The final step is the methylation of the compound to introduce the 2-methyl group. This can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the chromene moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can occur at the pyridine carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride can be used.
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Substitution: : The compound can undergo various substitution reactions, especially at the pyridine ring. Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Oxidized derivatives of the chromene moiety.
Reduction: Aminated derivatives of the pyridine carboxamide.
Substitution: Halogenated or alkylated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological properties. Its spirocyclic structure is of interest in the design of new drugs, particularly those targeting specific enzymes or receptors in the body.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide involves its interaction with molecular targets in the body. The compound may bind to specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyrazole-3-carboxamide
- 3-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-yl-1,2-oxazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-methyl-N-spiro[3,4-dihydrochromene-2,4’-oxane]-4-ylpyridine-3-carboxamide is unique due to its specific combination of a chromene-oxane core with a pyridine carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-15(6-4-10-21-14)19(23)22-17-13-20(8-11-24-12-9-20)25-18-7-3-2-5-16(17)18/h2-7,10,17H,8-9,11-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBWYYZFWKAFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CC3(CCOCC3)OC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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